molecular formula C18H13NO5S2 B12165464 (4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B12165464
M. Wt: 387.4 g/mol
InChI Key: ZYUZRBAYVNYFQG-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyphenyl group, and a phenoxyacetic acid moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with a hydroxyphenyl halide.

    Formation of the Phenoxyacetic Acid Moiety: The final step involves the esterification of the intermediate with chloroacetic acid under acidic conditions to form the phenoxyacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the thiazolidinone ring, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated thiazolidinone derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. The thiazolidinone ring is known to interact with various enzymes, potentially inhibiting their activity and making the compound a candidate for drug development.

Medicine

In medicine, the compound’s potential anti-inflammatory and antimicrobial properties are of interest. Studies are ongoing to evaluate its efficacy and safety in treating various conditions.

Industry

Industrially, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes. The thiazolidinone ring can form covalent bonds with the active sites of enzymes, inhibiting their function. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    (4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)butyric acid: Similar structure but with a butyric acid moiety.

Uniqueness

The uniqueness of (4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activity make it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C18H13NO5S2

Molecular Weight

387.4 g/mol

IUPAC Name

2-[4-[(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H13NO5S2/c20-13-3-1-2-12(9-13)19-17(23)15(26-18(19)25)8-11-4-6-14(7-5-11)24-10-16(21)22/h1-9,20H,10H2,(H,21,22)/b15-8-

InChI Key

ZYUZRBAYVNYFQG-NVNXTCNLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/SC2=S

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.